7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Antibacterial MRSA SAR

7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 186956-76-3) is a privileged heterocyclic scaffold for medicinal chemistry programs targeting MRSA and kinase inhibition. The C7 furan-2-yl substituent is essential—delivering MIC values as low as 2.4 µM against MRSA, surpassing generic phenyl or thiophene analogs. This motif also drives PIM kinase inhibition (IC₅₀: 0.158 µM PIM-1) and dual EGFR T790M/VEGFR-2 activity. Every batch is verified at ≥98% purity by HPLC. Substitution with other C7 groups compromises research outcomes.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 186956-76-3
Cat. No. B3111946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS186956-76-3
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1)C3=CC=CO3
InChIInChI=1S/C11H9N3O/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3
InChIKeySFAFADYVDKLELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 186956-76-3): Core Scaffold Overview and Procurement Context


7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 186956-76-3) is a heterocyclic compound featuring the fused pyrazolo[1,5-a]pyrimidine core substituted with a furan-2-yl group at the 7-position and a methyl group at the 2-position [1]. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a versatile building block for kinase inhibitor discovery and antimicrobial agent development [2]. The compound is commercially available with a specified purity of ≥98% (HPLC) and is primarily utilized as a research intermediate or reference standard, not as a final therapeutic agent [2].

Why 7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine Cannot Be Arbitrarily Substituted with Other In-Class Pyrazolopyrimidines


The 7-position furan-2-yl and 2-position methyl substituents on the pyrazolo[1,5-a]pyrimidine core confer distinct electronic and steric properties that directly influence biological target engagement. SAR studies reveal that substituting the C7 position with a furan-2-yl unit, as opposed to phenyl or thiophene analogs, yields a measurable improvement in antibacterial potency against MRSA strains [1]. Furthermore, the presence of a furan-2-yl group in related derivatives (e.g., compound 5l) is associated with enhanced anticancer activity and PIM kinase inhibition relative to non-furan analogs [2]. Therefore, generic substitution with a different C7 aryl/heteroaryl group or an unsubstituted core is not scientifically equivalent and would compromise the intended research outcomes in antimicrobial and oncology screening programs.

Quantitative Differentiation Guide for 7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine: Comparator-Driven Evidence


Antibacterial Potency of Furan-2-yl Substituent Against S. aureus and MRSA

In a head-to-head comparison within a series of pyrazolo[1,5-a]pyrimidines bearing varied C7 substituents (phenyl, thiophen-2-yl, furan-2-yl), compounds containing the furan-2-yl unit demonstrated superior antibacterial activity against S. aureus. Specifically, furan-2-yl derivatives achieved MIC/MBC values of 2.5/5.1 µM and 2.4/4.9 µM, which exceeded the potency of the clinical comparator ciprofloxacin. This data directly quantifies the contribution of the 7-furan-2-yl group to antimicrobial efficacy, establishing a clear differentiation from phenyl or thiophene analogs [1].

Antibacterial MRSA SAR Pyrazolopyrimidine

Anticancer Activity of Furan-2-yl Containing Analog Against Multiple Cancer Cell Lines

A closely related analog, compound 5l (2,5-diamino-7-(furan-2-yl)-3-(p-tolyldiazenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile), which shares the critical 7-(furan-2-yl) substituent, exhibited notable anticancer properties. The compound demonstrated an IC50 range of 1.26-3.22 µM against HCT-116 (colon), Hep-G2 (hepatocellular), and MCF-7 (breast) cancer cell lines. This activity was superior to that of several non-furan analogs within the same synthesized series, highlighting the importance of the 7-furan-2-yl motif for cytotoxic potency [1].

Anticancer Cytotoxicity PIM Kinase Apoptosis

Dual EGFRT790M/VEGFR-2 Kinase Inhibition by Furan-Substituted Pyrazolopyrimidines

A series of pyrazolo[1,5-a]pyrimidines featuring furan substituents were evaluated as dual inhibitors of EGFRT790M and VEGFR-2. The most potent derivative (compound 6) achieved IC50 values of 0.26 µM against EGFRT790M and 0.95 µM against VEGFR-2. These values represent a significant improvement over erlotinib (a first-generation EGFR inhibitor) and are competitive with sorafenib (a multi-kinase inhibitor). The study establishes that the furan ring is a critical pharmacophoric element for achieving potent dual inhibition of these clinically relevant kinases [1].

Kinase Inhibitor EGFR VEGFR-2 Cancer

Commercial Purity and Analytical Characterization for Reproducible Research

The compound is commercially supplied with a guaranteed purity of ≥98.0% as determined by HPLC . Comprehensive analytical characterization data, including ¹H NMR and GC-MS spectra, are available through spectral databases, providing a verifiable reference for identity and purity confirmation [1]. This level of characterization exceeds that of many custom-synthesized analogs, reducing the burden of in-house QC and ensuring batch-to-batch reproducibility for screening campaigns.

Quality Control Purity NMR Spectral Data

Optimal Research and Industrial Application Scenarios for 7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine


Anti-MRSA Lead Discovery and Optimization

Employ this compound as a core scaffold for synthesizing focused libraries targeting methicillin-resistant Staphylococcus aureus (MRSA). The furan-2-yl group at C7 is a key driver of antibacterial potency, with analogs demonstrating MIC values as low as 2.4 µM, surpassing ciprofloxacin. This provides a validated starting point for medicinal chemistry efforts to develop novel anti-MRSA agents [1].

PIM Kinase-Targeted Anticancer Drug Development

Utilize the 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine core to design potent PIM kinase inhibitors. Analog 5l, bearing the same furan-2-yl motif, exhibited IC50 values of 0.158 µM and 0.297 µM against PIM-1 and PIM-2, respectively, and induced apoptosis in MCF-7 cells. This scaffold is ideal for programs aimed at developing targeted therapies for hematological malignancies and solid tumors [2].

Dual EGFRT790M/VEGFR-2 Inhibitor Design

Leverage this compound as a template for designing dual inhibitors of EGFR T790M mutant and VEGFR-2 kinases. Furan-substituted pyrazolo[1,5-a]pyrimidines have shown IC50 values as low as 0.26 µM (EGFRT790M) and 0.95 µM (VEGFR-2), indicating potential to overcome acquired resistance in non-small cell lung cancer (NSCLC) and inhibit tumor angiogenesis [3].

Quote Request

Request a Quote for 7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.